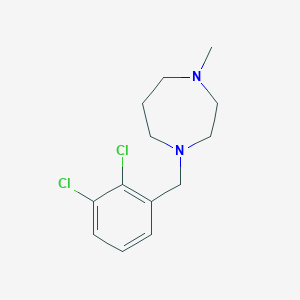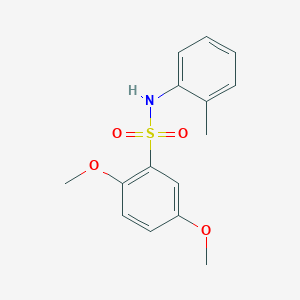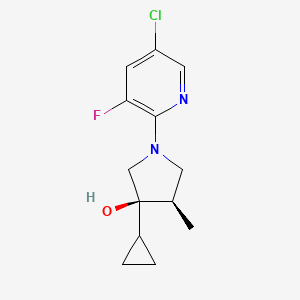
3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that features a benzamide core substituted with a nitro group and a tetrahydronaphthalenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the nitration of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide. The process begins with the preparation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide by reacting 5,6,7,8-tetrahydronaphthalen-1-amine with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., AlCl3), sulfuric acid for sulfonation, and nitric acid for further nitration.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 5,6,7,8-tetrahydronaphthalen-1-amine and benzoic acid.
科学的研究の応用
3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.
類似化合物との比較
Similar Compounds
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: The reduced form of the nitro compound, with different chemical and biological properties.
5,6,7,8-tetrahydronaphthalen-1-amine: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness
3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of both a nitro group and a tetrahydronaphthalenyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(13-7-3-8-14(11-13)19(21)22)18-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGGXKTSAVTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S)-2-oxo-1-phenyl-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethanol](/img/structure/B5672086.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5672095.png)
![6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B5672101.png)
![N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
![2-Prop-2-enyl-6-[(2,4,6-trimethylanilino)methyl]phenol](/img/structure/B5672112.png)
![2-ethyl-4-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5672130.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)
![5-(aminosulfonyl)-N-[1-(3-chlorophenyl)cyclopropyl]-2-fluorobenzamide](/img/structure/B5672136.png)

![8-[3-Methyl-5-(4-propan-2-ylphenyl)pyrazol-1-yl]quinoline](/img/structure/B5672149.png)

![N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)


